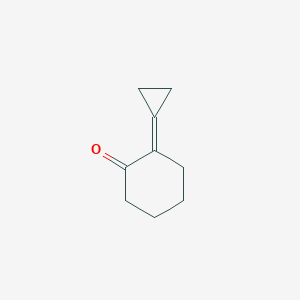
2-Cyclopropylidenecyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylidenecyclohexanone is an organic compound characterized by a cyclohexanone ring with a cyclopropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidenecyclohexanone typically involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. One common method is the use of cyclopropylidene triphenylphosphorane as a reagent, which reacts with cyclohexanone in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of 2-Cyclopropylidenecyclohexanone may involve continuous flow processes to enhance yield and efficiency. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. detailed industrial methods are often proprietary and not widely disclosed.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylidenecyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclohexanones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexanones.
Scientific Research Applications
2-Cyclopropylidenecyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylidenecyclohexanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Cyclohexanone: A simpler analog without the cyclopropylidene group, commonly used as a solvent and intermediate in organic synthesis.
Cyclopropylidenecyclopentane: A structurally similar compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness: 2-Cyclopropylidenecyclohexanone is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexanone derivatives and enhances its utility in various applications.
Properties
CAS No. |
89237-72-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-cyclopropylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H12O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-6H2 |
InChI Key |
BQWXZYGIZDOCDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=C2CC2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


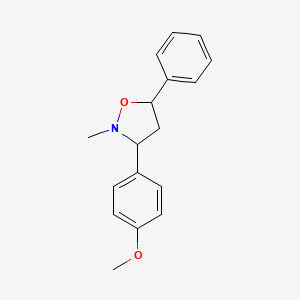
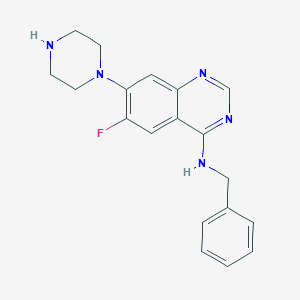



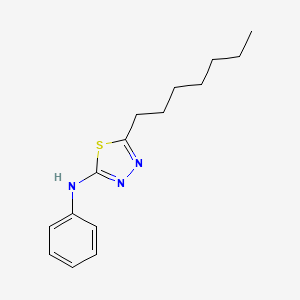
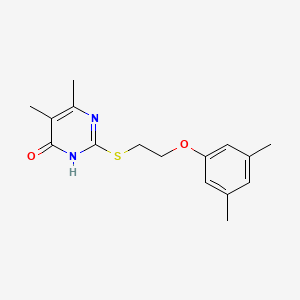
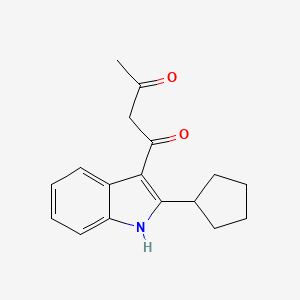
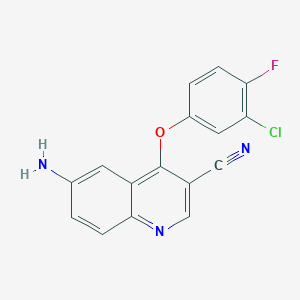
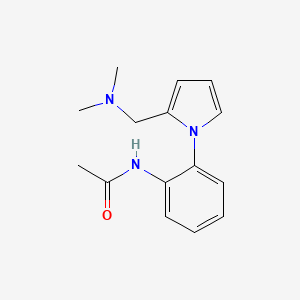
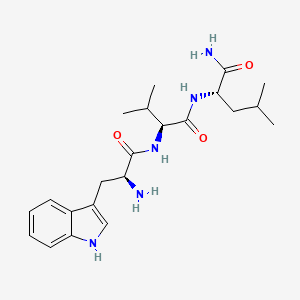
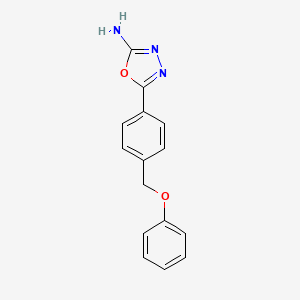
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)

